Butyl sodium phosphorodithioate

Pyrite depression Copper activation selectivity Alkaline flotation

Butyl sodium phosphorodithioate (CAS 36245-44-0; synonym: sodium O,O-dibutyl dithiophosphate, Dithiophosphate BS) is an organophosphorus compound of the dialkyl dithiophosphate (DTP) class, widely employed as a sulfhydryl collector in froth flotation of base-metal sulfide and precious-metal ores. Commercial product typically conforms to Chinese national standard YS/T 278-2011, supplied as a yellow-to-dark-brown aqueous solution containing 49–53% active ingredient (w/w), with a pH of 10–13 and chemically stable properties.

Molecular Formula C8H19O2PS2.Na
C8H19NaO2PS2
Molecular Weight 265.3 g/mol
CAS No. 36245-44-0
Cat. No. B1612984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl sodium phosphorodithioate
CAS36245-44-0
Molecular FormulaC8H19O2PS2.Na
C8H19NaO2PS2
Molecular Weight265.3 g/mol
Structural Identifiers
SMILESCCCCOP(=S)(OCCCC)S.[Na]
InChIInChI=1S/C8H19O2PS2.Na/c1-3-5-7-9-11(12,13)10-8-6-4-2;/h3-8H2,1-2H3,(H,12,13);
InChIKeyMLKSZUQMCICGJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butyl Sodium Phosphorodithioate (CAS 36245-44-0) – Technical Baseline for Flotation Reagent Procurement


Butyl sodium phosphorodithioate (CAS 36245-44-0; synonym: sodium O,O-dibutyl dithiophosphate, Dithiophosphate BS) is an organophosphorus compound of the dialkyl dithiophosphate (DTP) class, widely employed as a sulfhydryl collector in froth flotation of base-metal sulfide and precious-metal ores [1]. Commercial product typically conforms to Chinese national standard YS/T 278-2011, supplied as a yellow-to-dark-brown aqueous solution containing 49–53% active ingredient (w/w), with a pH of 10–13 and chemically stable properties . The molecule features two n-butoxy groups attached to a central phosphorus atom bearing both a thiono (P=S) and a thiolate (P–S⁻) sulfur, conferring selective chelating affinity for copper, lead, zinc, gold, and silver sulfide mineral surfaces while exhibiting notably weak collecting power toward pyrite in alkaline circuits [2].

Standard YS/T 278-2011 compliant aqueous solution
Collector class Dialkyl dithiophosphate (DTP)
Target minerals Cu, Pb, Zn, Au, Ag sulfide ores
Selectivity profile Weak pyrite collection in alkaline circuits

Why Generic Substitution of Butyl Sodium Phosphorodithioate (CAS 36245-44-0) Carries Quantifiable Risk


Dialkyl dithiophosphate collectors cannot be generically interchanged without measurable metallurgical consequence because collector performance is governed by three strongly coupled variables: alkyl chain length, cation identity, and operating pH [1]. The n-butyl straight-chain derivative (CAS 36245-44-0) occupies a specific hydrophobic–hydrophilic window that differs both from shorter-chain analogs (e.g., sodium diethyl dithiophosphate, which yields lower copper recovery as a single collector) [2] and from branched-chain isomers (e.g., sodium di-sec-butyl dithiophosphate, CAS 33619-92-0, which exhibits different frothing properties and requires distinct conditioning protocols) . Furthermore, the sodium cation confers water solubility and handling characteristics that differ from ammonium dibutyl dithiophosphate (ADD), which shows different selectivity profiles for galena separation circuits . Substituting any of these without empirical validation risks losses in concentrate grade, recovery, or both, as demonstrated by the pH-dependent inversion of pyrite recovery behavior between potassium butyl xanthate and sodium butyl dithiophosphate documented across pH 8–12 [3].

Alkyl chain mismatch
Shorter-chain diethyl DTP may reduce copper recovery and does not replicate the n-butyl hydrophobic window.
Cation substitution (Na⁺ vs NH₄⁺)
Ammonium dibutyl DTP (ADD) shows different selectivity in galena separation; direct replacement without validation may shift grade-recovery balance.
Isomer and pH nonlinearity
Di-sec-butyl DTP alters frothing and conditioning; the pH-dependent pyrite recovery inversion (pH 8 vs 10–12) is unique to the n-butyl/Na⁺ combination and may not transfer to other homologs.

Butyl Sodium Phosphorodithioate (CAS 36245-44-0) – Quantitative Evidence for Differentiated Procurement


Reduced Copper Sulfate Activation of Pyrite Gangue vs. Potassium Butyl Xanthate

In a head-to-head study on pyrite from a copper-zinc Ural deposit, the influence of copper sulfate activation on pyrite flotation was measurably lower when using sodium dibutyl dithiophosphate compared to potassium butyl xanthate under identical alkaline conditions (pH 10 and 12) [1]. This reduced susceptibility to accidental copper-ion activation directly translates into improved selectivity against pyrite in Cu–Zn differential flotation circuits: sodium dibutyl dithiophosphate is recommended at pH 10–12 specifically to minimize pyrite activation mechanisms and enhance separation, whereas potassium butyl xanthate is relegated to bulk flotation at pH ~8 where pyrite depression is not the primary objective [1].

Pyrite activation selectivity
Head-to-head
Lesser pyrite flotation response to Cu²⁺ activation vs. potassium butyl xanthate at pH 10–12; recommended for selective Cu–Zn circuits.
Supports pyrite rejection strategy in alkaline differential flotation.
Reported pyrite size fractions –100+0 µm, Hallimond tube; mole-equivalent dosage.
Pyrite depression Copper activation selectivity Alkaline flotation

Superior Cobalt Rougher Recovery at Natural pH vs. Potassium Amyl Xanthate

In a comparative single roughing flotation study on a mixed copper–cobalt sulfide ore (chalcopyrite/carrolite/chalcocite), sodium dibutyl dithiophosphate (DANA) at 105 g/t outperformed potassium amyl xanthate (PAX) at the identical dosage for cobalt recovery under natural pH conditions: DANA produced a concentrate assaying 0.51% Co with a mass yield of 76.48%, whereas PAX at natural pH was inferior for cobalt [1]. Conversely, PAX was superior for copper recovery under the same conditions (16.1% Cu recovery at 99.63% yield), establishing a complementary rather than competing relationship between the two reagents [1].

Cobalt recovery at natural pH
Head-to-head
0.51% Co grade, 76.48% mass yield at 105 g/t, outperforming PAX under identical conditions at natural pH.
Enables cobalt co-recovery without lime addition in Cu–Co sulfide circuits.
Reported single roughing test; d₈₀ 75 µm, 10% solids. At pH 11 roles reverse.
Cobalt recovery Sulfide ore flotation Natural pH circuit

pH-Dependent Inversion of Pyrite Flotation Behavior Between pH 8 and pH 10–12

A systematic kinetic flotation study of non-activated pyrite across three size fractions established that sodium butyl dithiophosphate and potassium butyl xanthate exhibit equivalent pyrite collecting action at pH 8 under mole-equivalent dosage conditions, but at moderately stronger alkaline conditions (pH 10 and 12), sodium butyl dithiophosphate increases both pyrite recovery and flotation rate above that of potassium butyl xanthate [1]. At the strongest alkaline extreme (pH 12), the relationship inverts: potassium butyl xanthate surpasses butyl dithiophosphate in both recovery and rate [1]. This nonlinear, pH-gated performance profile—equivalence near neutral, advantage for dithiophosphate at intermediate alkalinity, reversal at high alkalinity—is unique to this collector pair and is not observed with shorter-chain dithiophosphates or with dithiocarbamates.

pH-dependent pyrite inversion
Head-to-head
Equivalent to KBX at pH 8; higher recovery/rate at pH 10–12; lower at extreme pH 12+. Three-fraction kinetic model confirmed crossover.
Defines a unique pH operating window for pyrite management; no in-class analog replicates this profile.
Reported non-activated pyrite, mole-equivalent dosage, –44+0 to –100+74 µm fractions.
Flotation kinetics pH control strategy Pyrite recovery

Class-Level Selectivity Advantage: Dithiophosphates as the Most Selective Thiol Collectors for Copper Sulfides

Dithiophosphates are recognized in the peer-reviewed mineral processing literature as the most selective class among the three major thiol collector families, with the selectivity ranking established as: dithiophosphates > thionocarbamates > xanthates (most reactive, least selective) [1]. This ordering is rooted in the electron-withdrawing effect of the two oxygen atoms adjacent to the phosphorus center, which reduces electron density at the dithiol headgroup and consequently weakens the bond strength to mineral surfaces relative to xanthates (intermediate bond strength) and dithiocarbamates (strongest bond) [2]. The practical metallurgical consequence is that a di(sec-butyl) dithiophosphate (DBD) applied as a single collector to the Nussir copper ore (bornite/chalcocite/chalcopyrite) achieved 95.3% Cu recovery at 19.4% Cu concentrate grade in bench-scale flotation, with further improvement to 96.3% recovery at 24.7% Cu grade when blended with xanthate at a 3:1 DBD:xanthate ratio [3].

Class-level selectivity
Class-level
DBD as sole collector: 95.3% Cu recovery, 19.4% Cu grade from Nussir ore; DBD:SIBX 3:1 blend reached 96.3% Cu, 24.7% Cu.
DTP class prioritizes concentrate quality over raw collecting power.
Reported bench-scale flotation, no iron sulfide gangue; selectivity ranking DTP > thionocarbamates > xanthates.
Thiol collector selectivity Copper sulfide flotation Pyrite rejection

Ultra-Low Dosage Synergy in Ternary Collector Systems: 10 g/t Enables 87.73% Cu Recovery

In a complex copper sulfide ore containing 0.79% Cu with high pyrite content (11.64% Fe) and associated precious metals (0.233 g/t Au, 5.83 g/t Ag), a ternary collector system containing ammonium dibutyl dithiophosphate (ADD, the ammonium salt of the target anion) at only 10 g/t—in combination with butyl xanthate and ethyl xanthate at a ratio of 1:0.5:0.5—achieved a rougher copper concentrate grading 20.08% Cu at 87.73% recovery under alkaline conditions (pH 11.33, lime + H₂O₂ as pyrite depressants) [1]. When ADD was used alone at 40 g/t, copper grade was relatively high but recovery was low, confirming that the dithiophosphate component provides selectivity while the xanthate components contribute collecting power [1].

Ultra-low dosage synergy
Cross-study
Ternary system with ADD at 10 g/t achieved 20.08% Cu grade, 87.73% Cu recovery from 0.79% Cu feed (pH 11.33).
Enables order-of-magnitude reduction in total collector consumption while maintaining high Cu recovery.
Reported high-pyrite ore (11.64% Fe), lime+H₂O₂ depression; single-cell flotation.
Ultra-low dosage flotation Combined collector system Pyrite suppression

Butyl Sodium Phosphorodithioate (CAS 36245-44-0) – Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Selective Copper Flotation from High-Pyrite Ores Under Moderate Alkalinity (pH 10–12)

Based on the direct evidence that sodium dibutyl dithiophosphate exhibits reduced susceptibility to copper sulfate activation of pyrite compared to potassium butyl xanthate [3], and that it maintains stronger pyrite rejection at pH 10–12 [4], this compound is the preferred primary collector for differential copper–pyrite flotation circuits where: (i) the ore contains significant pyrite (>10% FeS₂); (ii) copper ions are present in the process water or generated through mineral oxidation; and (iii) the target concentrate grade specification requires <1% Fe in the copper concentrate. The recommended operating window is pH 10–12 with lime as the pH regulator, where pyrite activation by Cu²⁺ is minimized and the dithiophosphate collects chalcopyrite, bornite, and chalcocite while leaving pyrite hydrophilic.

Cobalt Co-Product Recovery in Cu–Co Sulfide Flotation at Natural pH

In Cu–Co sulfide deposits where carrolite (CuCo₂S₄) or cobaltiferous pyrite is present, evidence demonstrates that sodium dibutyl dithiophosphate (DANA) at 105 g/t recovers cobalt into the rougher concentrate at natural pH (0.51% Co grade, 76.48% yield), outperforming potassium amyl xanthate under identical conditions [3]. This scenario is particularly relevant for Central African Copperbelt operations (DRC, Zambia) where cobalt is a high-value co-product and reagent regimes must balance copper and cobalt recovery simultaneously. Operators can avoid lime addition to the rougher circuit, simplifying reagent logistics and reducing operating costs.

Precious Metal (Au, Ag) Scavenging in Copper Sulfide Flotation Circuits

Multiple independent studies confirm that dialkyl dithiophosphates enhance gold and silver recovery beyond what xanthate-only systems achieve: the BTF-1552 dithiophosphate increased Au recovery by 3.2% and Ag recovery by 1.8% compared to the xanthate baseline in scheelite–sulfide ore flotation [3], while the quaternary collector mixture containing ammonium dibutyl dithiophosphate delivered 9.22% Au recovery and 26.66% Ag recovery from a low-grade copper ore (0.233 g/t Au, 5.83 g/t Ag) [4]. For procurement, this scenario supports specification of butyl sodium phosphorodithioate as a secondary or scavenger collector when the ore contains economically significant precious metal values associated with copper sulfide minerals.

Ultra-Low Dosage Combined Collector Regimen for Refractory Fine-Disseminated Ores

In ores with poor liberation characteristics and fine-grained copper sulfide dissemination (e.g., chalcopyrite particles with <10% complete dissociation), the evidence from the MDPI (2024) study demonstrates that a ternary collector system with dibutyl dithiophosphate at only 10 g/t—combined with butyl xanthate and ethyl xanthate—can achieve 87.73% Cu recovery at 20.08% concentrate grade from a feed assaying only 0.79% Cu [3]. This ultra-low dosage approach is directly applicable to procurement specifications for operations treating low-grade, complex mineralogy ores where reagent cost per ton and environmental discharge limits are binding constraints on process economics.

Application
Selection Property
Validation Focus
Selective Cu–pyrite flotation (pH 10–12)
Reduced Cu-activation of pyrite; weak pyrite collection in alkaline circuits
Concentrate grade and pyrite content; reagent suite compatibility with lime depression
Cobalt co-recovery in Cu–Co sulfide ores at natural pH
Cobalt rougher recovery without pH adjustment
Co grade and mass yield; comparison of Na⁺ vs NH₄⁺ salt performance on site
Precious metal scavenging in Cu flotation
Au and Ag recovery enhancement over xanthate-only baseline
Precious metal deportment and recovery increments in rougher/scavenger banks
Low-dosage combined collector regimen for fine-disseminated ores
Synergy at ultra-low total collector addition
Cu recovery at reduced consumption; pyrite suppression efficiency with H₂O₂
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